![molecular formula C18H24N2O4 B3237544 1'-(tert-Butoxycarbonyl)spiro[indoline-3,3'-piperidine]-5-carboxylic acid CAS No. 1391732-87-8](/img/structure/B3237544.png)
1'-(tert-Butoxycarbonyl)spiro[indoline-3,3'-piperidine]-5-carboxylic acid
Descripción general
Descripción
1'-(tert-Butoxycarbonyl)spiro[indoline-3,3'-piperidine]-5-carboxylic acid is a complex organic compound featuring a spirocyclic structure with an indoline and piperidine ring system. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it particularly useful in synthetic organic chemistry for protecting amine functionalities during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1'-(tert-Butoxycarbonyl)spiro[indoline-3,3'-piperidine]-5-carboxylic acid typically involves several key steps:
Formation of the Indoline Ring: : This can be achieved through the Fischer indole synthesis, where an aryl hydrazine is cyclized in the presence of an acid catalyst.
Introduction of the Piperidine Ring: : The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indoline ring is substituted with an amine.
Boc Protection: : The amine group on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Carboxylation: : The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under pressure or Grignard reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow chemistry to streamline the reaction steps, as well as the use of more robust and scalable reagents. Purification methods such as recrystallization or column chromatography would be employed to ensure the final product's purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The indoline ring can be oxidized to form the corresponding indole derivative.
Reduction: : Reduction reactions can be used to convert ketones or aldehydes present in the molecule to alcohols.
Substitution: : Nucleophilic substitution reactions are key in introducing various functional groups.
Elimination: : Elimination reactions can be used to form double bonds or to remove protecting groups.
Oxidation: : Common oxidizing agents include chromium(VI) oxide, manganese dioxide, and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like Grignard reagents, organolithium compounds, and amines are used in substitution reactions.
Elimination: : Strong bases like potassium tert-butoxide and strong acids like hydrochloric acid are used for elimination reactions.
Oxidation: : Indole derivatives, quinones.
Reduction: : Alcohols, amines.
Substitution: : Amides, esters, ethers.
Elimination: : Alkenes, alkynes.
Aplicaciones Científicas De Investigación
1'-(tert-Butoxycarbonyl)spiro[indoline-3,3'-piperidine]-5-carboxylic acid has various applications in scientific research:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: : The compound can be used to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: : It has potential therapeutic applications, especially in the development of new drugs targeting various diseases.
Industry: : Its robustness and reactivity make it valuable in industrial processes, including the production of fine chemicals and materials.
Mecanismo De Acción
1'-(tert-Butoxycarbonyl)spiro[indoline-3,3'-piperidine]-5-carboxylic acid is unique due to its spirocyclic structure and the presence of the Boc protecting group. Similar compounds might include other spirocyclic compounds or those with different protecting groups, such as the carbobenzoxy (Cbz) group. These compounds may have different reactivity and applications based on their structural differences.
Comparación Con Compuestos Similares
Spiro[indoline-3,3'-piperidine]-5-carboxylic acid (without Boc group)
1-(tert-Butoxycarbonyl)piperazine
1-(carbobenzoxy)piperazine
Propiedades
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3'-piperidine]-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(23)20-8-4-7-18(11-20)10-19-14-6-5-12(15(21)22)9-13(14)18/h5-6,9,19H,4,7-8,10-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXURYMRHZCEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC3=C2C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114434 | |
| Record name | Spiro[3H-indole-3,3′-piperidine]-1′,5-dicarboxylic acid, 1,2-dihydro-, 1′-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391732-87-8 | |
| Record name | Spiro[3H-indole-3,3′-piperidine]-1′,5-dicarboxylic acid, 1,2-dihydro-, 1′-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391732-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3H-indole-3,3′-piperidine]-1′,5-dicarboxylic acid, 1,2-dihydro-, 1′-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


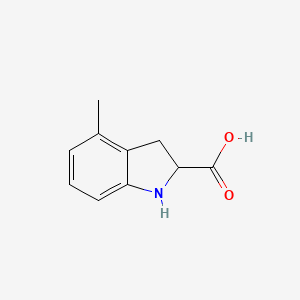
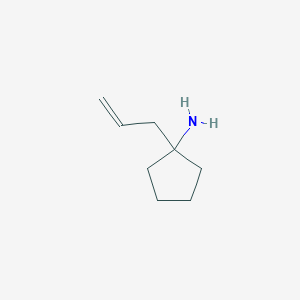
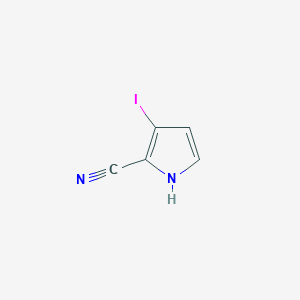
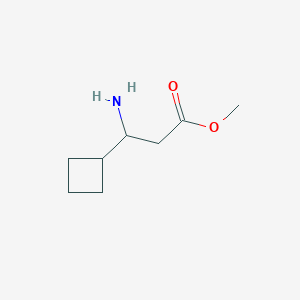
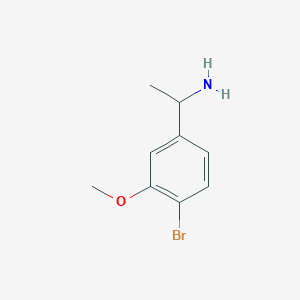
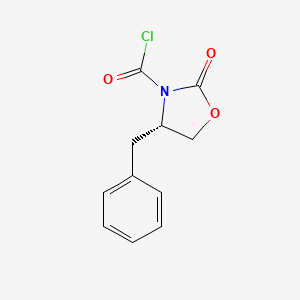


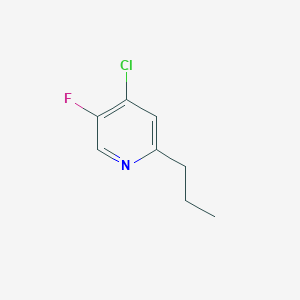
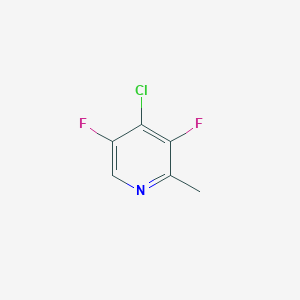
![4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B3237547.png)
![tert-Butyl 7-(2-aminoethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3237553.png)
![Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B3237558.png)
![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate 1,1-Dioxide](/img/structure/B3237569.png)
